molecular formula C19H29NO B7429109 N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine

Cat. No.: B7429109
M. Wt: 287.4 g/mol
InChI Key: SOZYDMXNBKUUQQ-UHFFFAOYSA-N
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Description

N-(5-phenylpentyl)-5-oxaspiro[35]nonan-8-amine is a complex organic compound characterized by its spirocyclic structure

Properties

IUPAC Name

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO/c1-3-8-17(9-4-1)10-5-2-6-14-20-18-11-15-21-19(16-18)12-7-13-19/h1,3-4,8-9,18,20H,2,5-7,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZYDMXNBKUUQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CC(CCO2)NCCCCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the condensation of 3-bromo-2,2-bis(bromomethyl)propan-1-ol with p-tosylamide can be used to form the spirocyclic oxetane, which is then further functionalized .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions: N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce secondary amines.

Scientific Research Applications

N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Uniqueness: N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine is unique due to its specific substitution pattern and the presence of both phenyl and spirocyclic moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

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